molecular formula C26H50N6O15 B13866822 1,6'-Di-HABA Kanamycin A Sulfate

1,6'-Di-HABA Kanamycin A Sulfate

Cat. No.: B13866822
M. Wt: 686.7 g/mol
InChI Key: WOGVLSCMQBHQRU-VPEIITBQSA-N
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Description

1,6’-Di-HABA Kanamycin A Sulfate is a derivative of Kanamycin A, an aminoglycoside antibiotic. This compound is often used as an impurity reference material in various research applications. It is known for its antibacterial properties and is a synthetic byproduct of Amikacin .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6’-Di-HABA Kanamycin A Sulfate is synthesized through a series of chemical reactions involving Kanamycin AThe exact synthetic route and reaction conditions can vary, but they generally involve the use of reagents such as amino acids and protective groups to achieve the desired modifications .

Industrial Production Methods

Industrial production of 1,6’-Di-HABA Kanamycin A Sulfate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized facilities equipped to handle the complex chemical reactions and purification steps required to produce this compound .

Chemical Reactions Analysis

Types of Reactions

1,6’-Di-HABA Kanamycin A Sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

1,6’-Di-HABA Kanamycin A Sulfate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,6’-Di-HABA Kanamycin A Sulfate involves its interaction with bacterial ribosomes. It binds to the 30S subunit of the bacterial ribosome, causing misreading of t-RNA and inhibiting protein synthesis. This results in the bacterium being unable to synthesize proteins vital to its growth, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6’-Di-HABA Kanamycin A Sulfate is unique due to its specific modifications, which make it a valuable reference material for research. Its distinct structure allows for detailed studies on antibiotic resistance and the development of new therapeutic agents .

Properties

Molecular Formula

C26H50N6O15

Molecular Weight

686.7 g/mol

IUPAC Name

(2S)-4-amino-N-[[(2R,3S,4S,5R,6R)-6-[(1R,2S,3S,4R,6S)-6-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]-2-hydroxybutanamide

InChI

InChI=1S/C26H50N6O15/c27-3-1-10(34)23(42)31-6-12-16(37)18(39)19(40)26(44-12)46-21-8(29)5-9(32-24(43)11(35)2-4-28)22(20(21)41)47-25-17(38)14(30)15(36)13(7-33)45-25/h8-22,25-26,33-41H,1-7,27-30H2,(H,31,42)(H,32,43)/t8-,9+,10-,11-,12+,13+,14-,15+,16+,17+,18-,19+,20-,21+,22-,25+,26+/m0/s1

InChI Key

WOGVLSCMQBHQRU-VPEIITBQSA-N

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CNC(=O)[C@H](CCN)O)O)O)O)N

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CNC(=O)C(CCN)O)O)O)O)N

Origin of Product

United States

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